

Venglustat Clinical Trial Outcomes: A Cross-Study Comparative Analysis

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Compound of Interest

Compound Name: Venglustat

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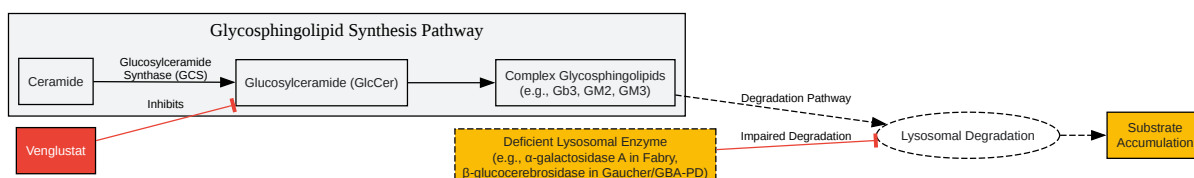
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for **Venglustat**, an investigational oral substrate reduction therapy, against other therapeutic alternatives for Fabry disease, Gaucher disease, and GBA-Parkinson's disease. The data presented is compiled from publicly available clinical trial results and publications to offer an objective overview for research and drug development professionals.

Mechanism of Action: Substrate Reduction Therapy

Venglustat is a small-molecule inhibitor of glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.[1] In several lysosomal storage disorders, genetic defects lead to the accumulation of these lipids, causing cellular dysfunction and progressive organ damage. By inhibiting their synthesis, **Venglustat** aims to reduce the accumulation of toxic substrates.[1][2]



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Caption: **Venglustat**'s mechanism of action in inhibiting glucosylceramide synthase.

Fabry Disease: Venglustat vs. Standard of Care

Fabry disease is an X-linked lysosomal storage disorder caused by deficient activity of the enzyme α -galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3).[2] Standard treatments include enzyme replacement therapies (ERTs) like agalsidase beta and the oral chaperone therapy migalastat for patients with amenable mutations.[3][4]

Comparative Efficacy and Safety Data

Treatment	Clinical Trial	Primary Endpoint(s)	Key Efficacy Outcomes	Key Safety/Tolerability Findings
Venglustat	Phase 2a (NCT02228460) & Extension (NCT02489344)	Change in Gb3 accumulation in skin cells	- Plasma Gb3 reduced by 41.7% at 6 months and 77.5% at 3 years.[5] - Significant reduction in Gb3 accumulation in skin capillary endothelial cells over 3 years.[5] [6] - No signs of clinical disease progression in kidneys, heart, brain, or nervous system over 3 years.[2][5]	- Most adverse events were mild (73%) and unrelated to treatment (70%). [6] - Common side effects included headache and cold-like symptoms.[5]
Agalsidase Beta (Fabrazyme®)	Phase 3 & Extension	Clearance of GL-3 from renal capillary endothelial cells	- Cleared GL-3 from renal endothelial cells in 69% of patients at 20 weeks and 92% after an additional 6 months.[7] - Mean plasma GL-3 levels normalized and remained so for 30-36 months.[7]	- Infusion-associated reactions occurred in 59% of patients.[8]

- Estimated mean eGFR slope was -1.5 mL/min/1.73 m²/year in treated vs. -3.2 mL/min/1.73 m²/year in untreated group.
[\[8\]](#)[\[9\]](#) - 28% of treated patients experienced a clinically significant event vs. 42% in the placebo group.[\[8\]](#)
[\[9\]](#)

Migalastat (Galafold®)	Phase 3 ATTRACT (NCT01218659) & Extension	Renal function vs. ERT	- Similar effects on renal function compared to ERT. [10] - Significant decrease in left ventricular mass index (-6.6 g/m ²). [10] - Predefined renal, cardiac, or cerebrovascular events occurred in 29% of patients vs. 44% in the ERT group. [10] - Stable renal function and reduction in LVMi	- Generally safe and well-tolerated. [10] [11]
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			maintained at 30 months.[11]	
			- Did not meet the primary endpoint of reducing neuropathic pain.	
Lucerastat	Phase 3 MODIFY (NCT03425539)	Change in neuropathic pain	[12][13][14] - Nearly 50% reduction in blood Gb3 levels after 6 months. [15]	- Well-tolerated. [12][15]

Experimental Protocols

- **Gb3 Quantification in Plasma and Skin Biopsies:** The precise methodology for Gb3 quantification in the **Venglustat** trials involved liquid chromatography-mass spectrometry (LC-MS/MS) for plasma samples. For skin biopsies, Gb3 accumulation in superficial dermal capillary endothelial cells was assessed using electron microscopy with unbiased stereology to measure the volume fraction of GL-3 inclusions.[6]
- **Renal Function Assessment:** Renal function in the agalsidase beta and migalastat trials was primarily monitored by measuring the estimated glomerular filtration rate (eGFR), calculated using standard formulas such as the Modification of Diet in Renal Disease (MDRD) equation. [8][11]

GBA-Parkinson's Disease: Venglustat vs. Other Investigational Therapies

Mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease (PD). [16] The resulting deficiency in the enzyme glucocerebrosidase (GCase) is thought to contribute to the accumulation of α -synuclein.[17] **Venglustat**, as a brain-penetrant glucosylceramide synthase inhibitor, was investigated for its potential to slow disease progression in this population.[18]

Comparative Efficacy and Safety Data

Treatment	Clinical Trial	Primary Endpoint(s)	Key Efficacy Outcomes	Key Safety/Tolerability Findings
Venglustat	Phase 2 MOVES-PD (NCT02906020)	Change in MDS-UPDRS Parts II & III combined score	<ul style="list-style-type: none">- No significant difference compared to placebo.[19][20]- Least squares mean change in score was 7.29 for venglustat vs. 4.71 for placebo (p=0.17).[20]- Markedly reduced plasma and cerebrospinal fluid (CSF) glucosylceramide levels, confirming CNS target engagement.[21]	<ul style="list-style-type: none">- Satisfactory safety profile.[20]- Most common adverse events were constipation and nausea.[7]
Ambroxol	Phase 2 AiM-PD	Safety and tolerability	<ul style="list-style-type: none">- 35% increase in GCase enzyme levels in CSF.[17]- A 6.8-point reduction (improvement) in a clinician-based rating scale was observed, but the study was small and lacked a placebo control.[17]	<ul style="list-style-type: none">- Safe and well-tolerated with no reported adverse events in the study.[17]

Experimental Protocols

- Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS): This is a comprehensive, examiner-administered assessment with four parts evaluating non-motor experiences of daily living, motor experiences of daily living, a motor examination, and motor complications.[22][23] Each item is scored on a 5-point scale (0=normal to 4=severe), with higher total scores indicating greater disability.[22] The motor examination (Part III) is conducted in a standardized manner, assessing features like tremor, rigidity, bradykinesia, and gait.[24]
- Glucosylceramide Measurement in CSF: In the MOVES-PD trial, CSF glucosylceramide levels were measured to confirm target engagement in the central nervous system. This was achieved through specialized analytical techniques, likely involving mass spectrometry, to quantify the lipid in CSF samples obtained via lumbar puncture.[18][25]

Gaucher Disease: Venglustat vs. Standard of Care

Gaucher disease is an autosomal recessive disorder resulting from a deficiency of the enzyme β -glucocerebrosidase, leading to the accumulation of glucocerebroside in various tissues.[26] The standard of care for type 1 Gaucher disease includes ERTs, such as imiglucerase, and substrate reduction therapies (SRTs) like eliglustat.[27] **Venglustat** has been investigated in type 3 Gaucher disease, which involves neurological symptoms.[16]

Comparative Efficacy and Safety Data

Treatment	Clinical Trial	Primary Endpoint(s)	Key Efficacy Outcomes	Key Safety/Tolerability Findings
Venglustat (in combination with Imiglucerase)	Phase 2 LEAP (NCT02843035) for Type 3 GD	Safety, tolerability, and change in CSF glucosylceramide and glucosylsphingosine	<p>- Median decrease of 78% in plasma and 81% in CSF glucosylceramide after 1 year.[16]</p> <p>[28] - Median decrease of 56% in plasma and 70% in CSF glucosylsphingosine after 1 year.</p> <p>[16][28] - Slight improvement in ataxia in nine patients.[16][28]</p>	<p>- Most adverse events were mild or moderate and not considered related to the study treatment. [29]</p>
Imiglucerase (Cerezyme®)	Phase 3 & Observational Studies	Organ volume, hematological parameters	<p>- At 24 months, average decrease in spleen volume of 57% and liver volume of 20%.</p> <p>[30][31] - Hemoglobin levels and platelet counts are expected to increase within 2 to 5 years of therapy.[26]</p>	<p>- Excellent safety profile, with a small percentage of patients developing antibodies.[26]</p>

Eliglustat (Cerdelga®)	Phase 2 (NCT00358150) & Phase 3 ENGAGE (NCT00891202)	Organ volume, hematological parameters	- After 8 years (Phase 2), mean spleen and liver volume decreased by 69% and 34%, respectively; hemoglobin increased by 2.2 g/dL, and platelet count increased by 113%. [2] [5] - After 4.5 years (Phase 3), mean spleen volume decreased by 66%, liver volume by 23%, hemoglobin increased by 1.4 g/dL, and platelet count by 87%. [3] [32]	- Well-tolerated; 98% of adverse events were mild or moderate and 94% were considered unrelated to treatment in the Phase 2 trial. [2] [5]

Experimental Protocols

- Organ Volume Assessment: In the imiglucerase and eliglustat trials, spleen and liver volumes were typically measured using magnetic resonance imaging (MRI) or computed tomography (CT) scans. Volumes are often reported as multiples of normal.[\[30\]](#)
- Hematological and Biomarker Analysis: Standard laboratory procedures were used to measure hemoglobin concentration and platelet counts. Disease-specific biomarkers such as chitotriosidase and CCL18 were also quantified from blood samples.[\[3\]](#)[\[5\]](#)

Caption: Generalized experimental workflows for Fabry and GBA-PD clinical trials.

Summary and Future Directions

Venglustat has demonstrated target engagement by effectively reducing key glycosphingolipid biomarkers in Fabry disease, GBA-Parkinson's disease, and Gaucher disease.

In Fabry disease, long-term data from a Phase 2 study suggest that **Venglustat** can significantly reduce plasma and tissue Gb3 levels and may stabilize the clinical course of the disease.^{[2][5]} Ongoing Phase 3 trials will provide more definitive data on its efficacy on clinical endpoints such as pain and cardiac hypertrophy.^[33]

For GBA-Parkinson's disease, the Phase 2 MOVES-PD trial did not meet its primary endpoint of slowing motor progression as measured by the MDS-UPDRS, despite successful target engagement in the central nervous system.^{[19][20]} This outcome suggests that glucosylceramide synthase inhibition alone may not be sufficient to modify the disease course in this patient population.^[20]

In type 3 Gaucher disease, **Venglustat**, in combination with ERT, has shown promising results in reducing central nervous system biomarkers and slight improvements in ataxia, suggesting it may address the neurological manifestations of the disease.^{[16][28]}

The comparative data presented here underscore the distinct challenges and therapeutic landscapes of these related disorders. While substrate reduction is a validated approach in the systemic manifestations of lysosomal storage diseases, its efficacy in neurological contexts remains an area of active investigation. The ongoing and completed trials of **Venglustat** and its comparators will continue to inform the development of novel therapies for these debilitating conditions.

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